molecular formula C5H3ClNNaO2S B13114360 Sodium 2-chloropyridine-3-sulfinate

Sodium 2-chloropyridine-3-sulfinate

Cat. No.: B13114360
M. Wt: 199.59 g/mol
InChI Key: TZYOAJJXNSWPJG-UHFFFAOYSA-M
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Description

Sodium 2-chloropyridine-3-sulfinate is a chemical compound with the molecular formula C5H3ClNNaO2S. It is a sodium salt derivative of 2-chloropyridine-3-sulfinic acid. This compound is primarily used in organic synthesis and serves as a versatile building block for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-chloropyridine-3-sulfinate typically involves the sulfonation of 2-chloropyridine. One common method includes the reaction of 2-chloropyridine with sulfur dioxide and a suitable oxidizing agent, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and precise temperature regulation to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-chloropyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2-chloropyridine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-chloropyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Additionally, it can undergo oxidation and reduction reactions, contributing to its versatility in organic synthesis .

Comparison with Similar Compounds

  • Sodium 3-chloropyridine-2-sulfinate
  • Sodium 4-chloropyridine-2-sulfinate
  • Sodium pyridine-3-sulfinate

Comparison: Sodium 2-chloropyridine-3-sulfinate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it offers distinct advantages in certain synthetic applications, particularly in the formation of specific substituted pyridine derivatives .

Properties

Molecular Formula

C5H3ClNNaO2S

Molecular Weight

199.59 g/mol

IUPAC Name

sodium;2-chloropyridine-3-sulfinate

InChI

InChI=1S/C5H4ClNO2S.Na/c6-5-4(10(8)9)2-1-3-7-5;/h1-3H,(H,8,9);/q;+1/p-1

InChI Key

TZYOAJJXNSWPJG-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(N=C1)Cl)S(=O)[O-].[Na+]

Origin of Product

United States

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